molecular formula C9H14O B2517386 1-Spiro[2.4]heptan-6-ylethanone CAS No. 2416243-40-6

1-Spiro[2.4]heptan-6-ylethanone

Cat. No.: B2517386
CAS No.: 2416243-40-6
M. Wt: 138.21
InChI Key: MPPPXWVFVWLWTC-UHFFFAOYSA-N
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Description

1-Spiro[2.4]heptan-6-ylethanone is a bicyclic ketone characterized by a spiro junction connecting two rings: a 7-membered heptane ring fused at positions 2 and 4, with an ethanone (acetyl) group attached at the 6-position. This structural motif imparts unique steric and electronic properties, making it a subject of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-spiro[2.4]heptan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)8-2-3-9(6-8)4-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPXWVFVWLWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Spiro[2.4]heptan-6-ylethanone involves several synthetic routes, including:

Chemical Reactions Analysis

1-Spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often using halogenating agents or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Spiro[2.4]heptan-6-ylethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets. The rigid spirocyclic structure can influence the compound’s binding affinity to enzymes or receptors, affecting signal transduction pathways and cellular functions. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 1-Spiro[2.4]heptan-6-ylethanone and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties
This compound (hypothetical) C₉H₁₄O 138.21 (calculated) Likely involves aldol condensation or ketone alkylation under basic conditions . Higher ring strain than spiro[2.5]octane derivatives; moderate electrophilicity at carbonyl.
1-{Spiro[2.3]hexan-1-yl}ethan-1-one C₈H₁₂O 124.18 Not explicitly described; inferred to involve spiroannulation via cyclopropanation. SMILES: CC(=O)C1CC12CCC2; strained 6-membered ring with cyclopropane subunit.
1-{Spiro[2.2]pentan-1-yl}ethan-1-one C₇H₁₀O 110.16 Column chromatography (SiO₂; petroleum ether/ethyl acetate) . Liquid at room temperature; storage at 4°C; moderate volatility .
1-Spiro[2.5]octyl-ethanone C₁₀H₁₆O 152.23 Not detailed; likely base-catalyzed spirocyclization. Larger 8-membered ring reduces strain; InChI: 1S/C10H16O/c1-8(11)9-7-10(9)5-3-2-4-6-10/h9H,2-7H2,1H3.
5-Thiaspiro[2.4]heptan-6-one C₆H₈OS 128.19 Sulfur-containing analog; synthesis via thioether formation. Higher polarity (PSA: 42.37 Ų); LogP: 1.43 .

Key Observations :

Ring Size and Strain :

  • Smaller spiro systems (e.g., spiro[2.2]pentane) exhibit higher ring strain, increasing reactivity but reducing stability . The 7-membered heptane ring in the target compound likely balances strain and stability.
  • Spiro[2.5]octane derivatives (C₁₀H₁₆O) show reduced strain due to larger ring size, enhancing thermal stability .

Synthetic Accessibility: Spiro[2.2]pentane derivatives are synthesized via column chromatography (petroleum ether/ethyl acetate) , while spirooxindoles (e.g., in ) employ reflux with methanol, isatin, and sarcosine . The target compound may require similar conditions.

Functional Group Influence: The ethanone group enhances electrophilicity, enabling nucleophilic additions. Thia- and oxa-spiro analogs (e.g., 5-thiaspiro[2.4]heptan-6-one) introduce heteroatoms, altering polarity and hydrogen-bonding capacity .

Physicochemical Properties :

  • Spiro[2.2]pentane derivatives are liquids at room temperature , whereas larger spiro systems (e.g., spiro[2.5]octane) may exist as solids. The target compound’s physical state is likely influenced by its intermediate ring size.

Biological Activity

1-Spiro[2.4]heptan-6-ylethanone is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, comprising a seven-membered ring fused to a cyclopropane ring. Its molecular formula is C9H14OC_9H_{14}O, with a molecular weight of approximately 142.21 g/mol. The structural uniqueness contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The rigid spirocyclic structure enhances its binding affinity, potentially leading to:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound might modulate receptor activities, influencing signaling pathways critical for physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method revealed significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeMethod UsedResultReference
AntimicrobialAgar diffusion methodInhibition of bacterial growth
AntioxidantDPPH assaySignificant free radical scavenging
Enzyme inhibitionEnzyme kinetics analysisReduced enzyme activity

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

This compound can be compared with other spirocyclic compounds to understand its unique properties better:

Compound NameStructure TypeNotable Activity
2-Chloro-1-spiro[2.4]heptan-6-ylethanoneSpirocyclicAntimicrobial and antifungal
7-Oxaspiro[4.5]decan-10-amineSpirocyclicNeuromodulatory effects

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